3-(3-Chloro-4-hydroxyphenyl)propanoic acid
Overview
Description
3-(3-Chloro-4-hydroxyphenyl)propanoic acid is a chemical compound. Its formula is C9H9ClO3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanoic acid group attached to a phenyl group, which has a chlorine atom and a hydroxyl group attached . The exact 3D structure can be viewed using specific software .
Scientific Research Applications
Renewable Building Block in Material Science
3-(4-Hydroxyphenyl)propanoic acid, a variant of the compound , has been explored as a renewable building block for material science. It enhances the reactivity of molecules towards benzoxazine ring formation, offering an eco-friendly alternative to phenol. This approach leads to the synthesis of benzoxazine end-capped molecules with potential applications in various materials due to their thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Anti-Aging and Skincare
In the realm of cosmetics, derivatives of 3-(4-hydroxyphenyl)propanoic acid have been used in anti-aging skin care compositions. Phloretamide, a compound derived from it, is employed for its excellent anti-aging effect in preventing skin wrinkles (Wawrzyniak et al., 2016).
Flame Retardancy
3-(Hydroxyphenyl phosphinyl) propanoic acid, a related compound, has been utilized as a flame retardant agent. It's particularly effective for polyethylene terephthalate and has been explored for application to cellulose fabrics. Its use enhances the flame retardancy of treated fabrics, contributing to safer material applications (Zhang et al., 2008).
Polymer Science
In polymer science, 3-(4-Hydroxyphenyl)propionic acid has been used as an organic modifier in layered double hydroxides. It demonstrates a chain extender effect towards polymer matrices, leading to materials with high thermal stability and mechanical reinforcement. This has potential applications in creating fully biodegradable, green materials (Totaro et al., 2017).
Luminescent Properties
Research on lanthanide complexes involving 3-(2-hydroxyphenyl)propanoic acid derivatives has been conducted, revealing their significant luminescent properties. This characteristic could be harnessed for applications in optical materials and sensors (Yu et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFMGDDKGCCBRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-hydroxyphenyl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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